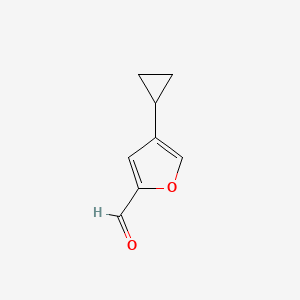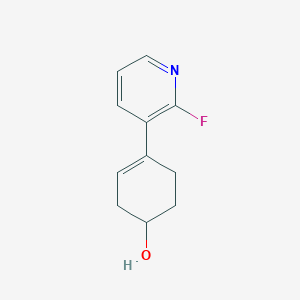![molecular formula C11H18O3 B8508086 1,4,10-Trioxadispiro[4.2.4.2]tetradecane](/img/structure/B8508086.png)
1,4,10-Trioxadispiro[4.2.4.2]tetradecane
概要
説明
1,4,10-Trioxadispiro[4242]tetradecane is a chemical compound with the molecular formula C₁₁H₁₈O₃ It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trioxadispiro[4.2.4.2]tetradecane typically involves the reaction of 2-Oxaspiro[4.5]decan-8-one with ethylene glycol under acidic conditions. The reaction proceeds through the formation of a ketal, which is a type of acetal formed from a ketone and an alcohol. The reaction conditions often include the use of a strong acid catalyst such as p-toluenesulfonic acid and heating the reaction mixture to facilitate the formation of the ketal.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and isolation of the final product. Techniques such as distillation and recrystallization are commonly used to ensure the purity of the compound.
化学反応の分析
Types of Reactions
1,4,10-Trioxadispiro[4.2.4.2]tetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketal back to the original ketone or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or ketones.
科学的研究の応用
1,4,10-Trioxadispiro[4.2.4.2]tetradecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4,10-Trioxadispiro[4.2.4.2]tetradecane involves its interaction with various molecular targets. The ketal group can undergo hydrolysis to release the original ketone, which can then participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
2-Oxaspiro[4.5]decan-8-one: The parent compound without the ethylene ketal group.
1,4-Dioxaspiro[4.5]decan-8-one: A similar spiro compound with a different ring structure.
8-Ethyl-1-oxaspiro[4.5]decan-2-one: Another spiro compound with an ethyl group substitution.
Uniqueness
1,4,10-Trioxadispiro[4.2.4.2]tetradecane is unique due to its ketal group, which provides additional stability and reactivity compared to its parent compound. This makes it particularly useful in applications where controlled reactivity is desired.
特性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
3,9,12-trioxadispiro[4.2.48.25]tetradecane |
InChI |
InChI=1S/C11H18O3/c1-3-11(13-7-8-14-11)4-2-10(1)5-6-12-9-10/h1-9H2 |
InChIキー |
GJMHGTFFOQWFGE-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC13CCOC3)OCCO2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B8508003.png)




![6-Bromo-2-(2-methyl-pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8508047.png)



![6-bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8508069.png)

![4(3H)-Pyrimidinone, 6-methyl-2-[2-(trifluoromethyl)phenyl]-](/img/structure/B8508081.png)


